[Methyl-d3]metanicotine
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Description
[Methyl-d3]metanicotine, also known as this compound, is a useful research compound. Its molecular formula is C₁₀H₁₁D₃N₂ and its molecular weight is 165.25. The purity is usually 95%.
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Mechanism of Action
Target of Action
Metanicotine-d3, also known as [Methyl-d3]metanicotine, is a derivative of nicotine and shares similar targets. The primary targets of Metanicotine-d3 are neuronal nicotinic acetylcholine receptors (nAChRs) . These receptors are ionotropic receptors composed of five homomeric or heteromeric subunits . They play a crucial role in neurotransmission, influencing various physiological processes such as cognition, memory, and muscle control.
Mode of Action
Metanicotine-d3 acts as an agonist at nAChRs . It binds to these receptors, triggering a conformational change that opens the ion channel. This allows the flow of ions across the cell membrane, leading to depolarization and the initiation of an action potential . The resulting changes can influence various neuronal processes, potentially altering mood, cognition, and other neurological functions.
Biochemical Pathways
The biochemical pathways affected by Metanicotine-d3 are likely similar to those of nicotine. Nicotine metabolism involves several pathways, including the pyridine pathway , pyrrolidine pathway , and the variant of pyridine and pyrrolidine pathway (VPP pathway) . These pathways involve various enzymes and co-factors, leading to the production of numerous metabolites. The downstream effects of these pathways can influence various cellular processes, potentially contributing to the pharmacological effects of Metanicotine-d3.
Pharmacokinetics
Nicotine is rapidly absorbed into the bloodstream and distributed throughout the body . It is metabolized primarily by liver enzymes, including CYP2A6, UGT, and FMO . The metabolic clearance of nicotine is high, with plasma concentrations typically ranging from 20 to 40 ng/ml during the day .
Result of Action
The molecular and cellular effects of Metanicotine-d3’s action are likely to be similar to those of nicotine, given their structural similarity. These effects can include increased neurotransmitter release, modulation of gene expression, and changes in neuronal excitability . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Metanicotine-d3. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interactions with its targets. Additionally, individual factors such as genetic variations in metabolic enzymes can influence the compound’s pharmacokinetics and pharmacodynamics .
Biochemical Analysis
Biochemical Properties
[Methyl-d3]metanicotine interacts with various enzymes, proteins, and other biomolecules. It is known to influence the function of nicotinic acetylcholine receptors . The nature of these interactions involves binding to the receptor sites, influencing the transmission of signals across the synapses .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by interacting with the mitochondrial function both in vitro and in vivo . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds with high affinity to rat brain nicotine binding sites . It exerts its effects through enzyme activation and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that nicotine administered via tobacco smoke generates acute analgesic effects to thermal stimuli
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been found that metanicotine is a centrally acting neuronal nicotinic agonist with preferential antinociceptive effects in animals
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily by the liver enzymes CYP2A6, glucuronosyltransfease (UGT), and flavin-containing monooxygenase (FMO) . It interacts with these enzymes and cofactors, influencing metabolic flux and metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. Upon nicotine treatment, the co-localization of mitochondria with microtubules decreased, indicative of the dissociation of mitochondria from microtubules . This suggests that this compound may influence the transport and distribution of mitochondria within cells.
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex. It is known to interact with mitochondria , suggesting a possible localization within this organelle
Properties
IUPAC Name |
4-pyridin-3-yl-N-(trideuteriomethyl)but-3-en-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-11-7-3-2-5-10-6-4-8-12-9-10/h2,4-6,8-9,11H,3,7H2,1H3/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOSGGQXEBBCJB-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC=CC1=CN=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCCC=CC1=CN=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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